molecular formula C17H14N6O B2793430 2-(1H-indol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide CAS No. 1448123-30-5

2-(1H-indol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2793430
CAS No.: 1448123-30-5
M. Wt: 318.34
InChI Key: KJQKQCMFKXVQSG-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is a useful research compound. Its molecular formula is C17H14N6O and its molecular weight is 318.34. The purity is usually 95%.
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Biological Activity

The compound 2-(1H-indol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is a heterocyclic organic molecule that has garnered interest for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N5OC_{15}H_{15}N_5O, with a molecular weight of approximately 295.32 g/mol. The structural features include an indole moiety and a pyrimidine ring, both known for their diverse biological activities.

PropertyValue
Molecular FormulaC15H15N5OC_{15}H_{15}N_5O
Molecular Weight295.32 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available indole and pyrimidine derivatives. The process may utilize various coupling agents and conditions to achieve the desired product.

Anticancer Properties

Research indicates that compounds containing indole and pyrazole moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines:

  • MCF7 (Breast cancer) : IC50 values ranging from 0.01 to 0.46 µM have been reported for related compounds, indicating potent growth inhibition.
  • A549 (Lung cancer) : Compounds in this category have demonstrated IC50 values as low as 26 µM, suggesting significant anti-proliferative effects .

Antimicrobial Activity

Indole and pyrazole derivatives are also noted for their antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth effectively, with some derivatives achieving therapeutic indices indicating low toxicity against human cells while maintaining antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented, where they modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Activity

In a study examining a series of pyrazole-indole derivatives, one compound exhibited an IC50 of 0.39 µM against NCI-H460 cells, indicating strong cytotoxicity. The study highlighted the structure-activity relationship (SAR), demonstrating how modifications to the indole or pyrazole units can enhance anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of various indole derivatives against Staphylococcus aureus and Escherichia coli, with some compounds showing IC50 values between 5 and 10 μg/ml. These findings suggest that the introduction of the pyrazole moiety may enhance the antimicrobial profile .

The proposed mechanism involves the interaction of these compounds with specific molecular targets such as enzymes or receptors involved in cancer proliferation or inflammation pathways. For example, some derivatives are believed to inhibit kinases critical for tumor growth, thereby blocking cancer cell proliferation.

Properties

IUPAC Name

2-indol-1-yl-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c24-17(11-22-9-6-13-4-1-2-5-14(13)22)21-15-10-16(19-12-18-15)23-8-3-7-20-23/h1-10,12H,11H2,(H,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQKQCMFKXVQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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